2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure features a thiophen-2-yl group at position 5 of the pyrimidinone core and a methylsulfanyl acetic acid moiety at position 2 via a methylene bridge.
Properties
IUPAC Name |
2-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S3/c16-10(17)6-19-5-9-14-12(18)11-7(4-21-13(11)15-9)8-2-1-3-20-8/h1-4H,5-6H2,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWXBSJYRZDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the thiophene ring and the sulfanyl acetic acid group. Common reagents used in these reactions include thiophene-2-carboxylic acid, various amines, and sulfur-containing compounds. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives
Key structural differences among analogs lie in substituent positions, aromatic groups, and functional moieties. Below is a comparative analysis:
Functional Group Impact on Activity
- Thiophen-2-yl vs. Aryl Groups : The thiophen-2-yl group (as in the target compound and Analog 1) may enhance π-π stacking interactions with biological targets compared to the 4-fluorophenyl group in Analog 2. Fluorine substitution in Analog 2 could improve metabolic stability .
- Sulfanyl Linkers : The methylsulfanyl bridge in the target compound introduces flexibility and sulfur-mediated hydrophobic interactions, whereas Analog 1’s direct C3-acetic acid substitution may limit conformational adaptability .
- Anti-inflammatory Potential: Derivatives with acetic acid substituents (e.g., Analog 1 and the target compound) align with structurally related anti-inflammatory agents, such as 3-(thioxo-tetrahydro-pyrimidinyl)acetic acids .
Pharmacological Insights from Related Studies
- Antimicrobial Activity: Analog 3 and derivatives from (e.g., 3-substituted thieno[2,3-d]pyrimidin-4-ones) show efficacy against bacterial and fungal strains, suggesting that the pyrimidinone core and sulfur-containing groups are critical for this activity .
- Anti-inflammatory Activity: Compounds like 3-(thioxo-tetrahydro-pyrimidinyl)propanoic acid derivatives () exhibit COX-2 inhibition, implying that the target compound’s acetic acid group could similarly modulate inflammatory pathways .
Biological Activity
The compound 2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid, with the IUPAC name 2-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid, has garnered attention for its potential biological activities. This section provides a detailed examination of its biological activity, including relevant research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃S₃ |
| Molecular Weight | 338.43 g/mol |
| Appearance | Powder |
| InChI Key | RYFWXBSJYRZDOB-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O |
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to thieno[2,3-d]pyrimidine derivatives. For instance, derivatives of thiazolidinone containing similar structural motifs have shown moderate to strong antiproliferative activity in human leukemia cell lines. The activity was found to be dose-dependent and correlated with the presence of specific electron-donating groups on the aromatic ring .
Key Findings:
- Cytotoxicity : Compounds with modifications at the C-terminal exhibited significant cytotoxic effects, with specific derivatives leading to apoptosis in cancer cells.
- Mechanism of Action : LDH assays and flow cytometry suggested that certain derivatives induce apoptosis through mitochondrial pathways .
Antimicrobial Activity
Other studies have indicated that thieno[2,3-d]pyrimidine derivatives possess notable antimicrobial properties. For example, research has demonstrated significant antibacterial and antimycobacterial activity against various strains when tested with similar compounds .
Research Highlights:
- Broad-Spectrum Activity : The derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : These findings suggest that such compounds could be developed into antimicrobial agents for treating infections.
Case Studies
-
Study on Thiazolidinone Derivatives :
- Objective : To evaluate the anticancer effects of thiazolidinone compounds.
- Methodology : Synthesis of various derivatives followed by in vitro testing on leukemia cell lines.
- Results : Compounds exhibited varying degrees of cytotoxicity, with some inducing significant apoptosis.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives.
- Methodology : Testing against multiple microbial strains using standard susceptibility assays.
- Results : Confirmed significant antibacterial activity with potential for further development in clinical applications.
Q & A
Q. Table 1: SAR Trends in Thienopyrimidine Analogs
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Thiophen-2-yl → Phenyl | ↓ Anticancer activity (IC₅₀ 2x↑) | |
| Methyl → Ethyl (R-group) | ↑ Solubility, ↓ CYP3A4 inhibition | |
| Acetamide → Ester (COOEt) | Improved metabolic stability |
Advanced Methodologies: Computational Modeling
Q: How can molecular docking and MD simulations guide the optimization of this compound? A: Computational workflows include:
- Docking (AutoDock Vina): Predict binding poses in kinase ATP pockets; prioritize analogs with stronger H-bonds to hinge regions .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; analyze RMSD and binding free energy (MM/PBSA) .
- ADMET prediction (SwissADME): Optimize logP (<5) and rule-of-five compliance to enhance bioavailability .
Pharmacokinetic and Toxicity Profiling
Q: What methodologies assess the pharmacokinetic and safety profiles of this compound? A: Key approaches:
- Microsomal stability assay: Incubate with liver microsomes (human/rat) to measure t₁/₂ and metabolite identification via LC-MS/MS .
- Caco-2 permeability: Evaluate intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- hERG inhibition: Patch-clamp assays to screen for cardiac toxicity (IC₅₀ >10 μM preferred) .
Industrial-Academic Translation
Q: How can scalable synthesis be achieved without compromising purity? A: Industrial methods include:
- Continuous flow reactors: Enhance reproducibility for thienopyrimidine cyclization (residence time: 30–60 mins) .
- Automated purification: Flash chromatography (C18 columns) or recrystallization (MeOH/H₂O) .
- Quality control: In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
